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molecular formula C10H15NO3S B8500143 3-(Hydroxymethyl)-N-isopropylbenzenesulfonamide

3-(Hydroxymethyl)-N-isopropylbenzenesulfonamide

Cat. No. B8500143
M. Wt: 229.30 g/mol
InChI Key: GWIAHQJLCKVJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271197B2

Procedure details

Sodium hydride (60% oil dispersion, 0.177 g) was added to 3-hydroxymethylbenzenesulfonamide (0.77 g) with stirring in DMF (15 ml) under nitrogen at 21°. After 10 min, isopropyl iodide (0.45 ml) was added followed by a further 0.3 ml after 1 h. After an additional 2 h more isopropyl iodide (0.2 ml) was added. After 3 days more sodium hydride oil dispersion (0.08 g) was added. After another day, the solution was poured into water acidified with 2M hydrochloric acid and the product was extracted with ethyl acetate twice. The combined extracts were washed with brine and evaporated to an oil. This oil was loaded onto a column of silica gel (60 g) and the column was eluted successively with 30%, 50% and 70% ethyl acetate in 40-60 petroleum ether to give the title compound (0.527 g) LCMS RT=2.22 min.
Quantity
0.177 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.08 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][C:5]1[CH:6]=[C:7]([S:11]([NH2:14])(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1.[CH:15](I)([CH3:17])[CH3:16].Cl>CN(C=O)C.O>[OH:3][CH2:4][C:5]1[CH:6]=[C:7]([S:11]([NH:14][CH:15]([CH3:17])[CH3:16])(=[O:12])=[O:13])[CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.177 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.77 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)S(=O)(=O)N
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C)(C)I
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(C)I
Step Four
Name
Quantity
0.08 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by a further 0.3 ml after 1 h
Duration
1 h
WAIT
Type
WAIT
Details
After another day
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
WASH
Type
WASH
Details
the column was eluted successively with 30%, 50% and 70% ethyl acetate in 40-60 petroleum ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC=1C=C(C=CC1)S(=O)(=O)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.527 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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